molecular formula C26H29N5O2 B2746793 2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1170647-53-6

2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2746793
CAS RN: 1170647-53-6
M. Wt: 443.551
InChI Key: OTBOKUOFSZCNFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including a benzimidazole group, a piperazine group, and a furan group . The benzimidazole group is a type of heterocycle that is often found in pharmaceutical compounds due to its ability to bind to a variety of therapeutic targets .


Synthesis Analysis

The synthesis of similar benzimidazole compounds typically involves the condensation of certain precursors . For example, substituted imidazoles can be synthesized through a regiocontrolled process, which involves constructing bonds during the formation of the imidazole .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several key features, including the benzimidazole ring, the piperazine ring, and the furan ring. These structures are likely to influence the compound’s physical and chemical properties, as well as its biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by its functional groups. For instance, the benzimidazole group could potentially undergo a variety of reactions, including condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzimidazole, piperazine, and furan groups could potentially affect the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Synthesis of Imidazoles

The benzimidazole moiety is a key component in the synthesis of substituted imidazoles . These heterocycles are used in a variety of everyday applications. The synthesis process involves the construction of bonds during the formation of the imidazole .

Antimycobacterial Agents

Benzimidazole derivatives have been found to be important in the search for new anti-mycobacterial agents . They have been used in the design and synthesis of novel imidazo-thiazole and benzo-imidazo-thiazole carboxamide analogues, which have shown significant activity against Mycobacterium tuberculosis .

Cytotoxic Agents

Compounds based on the quinoline–benzimidazole hybrid scaffold, such as 1,2,3-triazole derivatives, have been evaluated for in vitro cytotoxicity against a panel of NCI-60 humanoid cancer cell lines . Some of these compounds have shown excellent GI50, TGI, and LC50 values on multiple cancer cell lines .

Synthesis of Polycyclic Aromatic Hydrocarbons

Benzimidazole has been used as a directing group in the palladium-catalyzed oxidative annulation of 3-(1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one with alkenes . This synthetic method has been used to access polycyclic aromatic hydrocarbons of imidazo-chromeno-pyridine .

Heterocyclization Reactions

The compound ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, which contains a benzimidazole moiety, has been subjected to a series of heterocyclization reactions . The resulting molecules include thiophene, pyrazole, and coumarin derivatives incorporated with the benzimidazole moiety .

Mechanism of Action

While the exact mechanism of action for this specific compound isn’t available, benzimidazole derivatives have been found to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer activities . They can bind to a variety of therapeutic targets due to their special structural features and electron-rich environment .

Safety and Hazards

The safety and hazards associated with this compound would depend on several factors, including its physical and chemical properties, its biological activity, and the way it is handled and used. As with any chemical compound, appropriate safety measures should be taken when handling and using this compound .

Future Directions

Future research could potentially focus on further exploring the biological activity of this compound and similar benzimidazole derivatives. This could include investigating their potential use as therapeutic agents for various diseases . Additionally, further studies could also focus on optimizing the synthesis process for these types of compounds .

properties

IUPAC Name

2-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2/c32-26(27-17-22-9-6-16-33-22)20-30-14-12-29(13-15-30)19-25-28-23-10-4-5-11-24(23)31(25)18-21-7-2-1-3-8-21/h1-11,16H,12-15,17-20H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBOKUOFSZCNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)CC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.